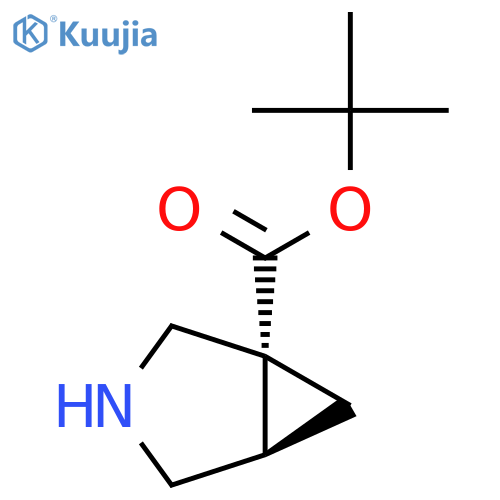

Cas no 2580096-06-4 (tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate)

tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-27730259

- EN300-6510007

- 2248416-76-2

- 2580096-06-4

- tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate

- rac-tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate

- tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate

-

- インチ: 1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-7(10)5-11-6-10/h7,11H,4-6H2,1-3H3/t7-,10-/m0/s1

- InChIKey: NIQGHSWOEPQNCU-XVKPBYJWSA-N

- ほほえんだ: O(C(C)(C)C)C([C@@]12CNC[C@@H]1C2)=O

計算された属性

- せいみつぶんしりょう: 183.125928785g/mol

- どういたいしつりょう: 183.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 38.3Ų

tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27730259-2.5g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 95.0% | 2.5g |

$3165.0 | 2025-03-19 | |

| Enamine | EN300-27730259-1.0g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 95.0% | 1.0g |

$1615.0 | 2025-03-19 | |

| Enamine | EN300-27730259-0.25g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 95.0% | 0.25g |

$1485.0 | 2025-03-19 | |

| Enamine | EN300-27730259-0.05g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 95.0% | 0.05g |

$1356.0 | 2025-03-19 | |

| Enamine | EN300-27730259-0.5g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 95.0% | 0.5g |

$1550.0 | 2025-03-19 | |

| Enamine | EN300-27730259-10g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 10g |

$6943.0 | 2023-09-10 | ||

| Enamine | EN300-27730259-1g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 1g |

$1615.0 | 2023-09-10 | ||

| Enamine | EN300-27730259-5g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 5g |

$4683.0 | 2023-09-10 | ||

| Enamine | EN300-27730259-5.0g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 95.0% | 5.0g |

$4683.0 | 2025-03-19 | |

| Enamine | EN300-27730259-0.1g |

tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate |

2580096-06-4 | 95.0% | 0.1g |

$1421.0 | 2025-03-19 |

tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate 関連文献

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylateに関する追加情報

Recent Advances in the Synthesis and Applications of tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS: 2580096-06-4)

The compound tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate (CAS: 2580096-06-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic scaffold serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting central nervous system (CNS) disorders and infectious diseases. Recent studies have focused on optimizing its synthetic routes, exploring its pharmacological potential, and investigating its role in drug discovery pipelines.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol for tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate, achieving a 78% yield with enhanced enantiomeric purity (>99% ee). The researchers employed a novel asymmetric catalysis approach using a chiral palladium complex, which significantly reduced the formation of undesired diastereomers. This advancement addresses previous challenges in large-scale production, making the compound more accessible for preclinical studies.

In pharmacological applications, a team from MIT reported in Nature Chemical Biology (2024) that derivatives of this bicyclic scaffold show promising activity as selective serotonin reuptake inhibitors (SSRIs) with reduced off-target effects compared to current antidepressants. The unique three-dimensional structure of the azabicyclo[3.1.0]hexane core appears to confer improved blood-brain barrier penetration while minimizing interactions with hERG channels, a common cause of cardiotoxicity in CNS drugs.

Another significant development comes from oncology research, where tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate has been identified as a crucial building block for PROTAC (proteolysis targeting chimera) molecules targeting estrogen receptors. A 2024 ACS Medicinal Chemistry Letters paper detailed its incorporation into novel degrader molecules showing picomolar potency against ER+ breast cancer cell lines, with improved metabolic stability over previous generations of compounds.

The compound's potential extends beyond human therapeutics. Recent work published in Antimicrobial Agents and Chemotherapy (2023) demonstrated that fluorinated analogs derived from this scaffold exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values in the 0.5-2 μg/mL range. The rigid bicyclic structure appears to prevent efflux pump-mediated resistance, a major advantage in anti-TB drug development.

Looking forward, several pharmaceutical companies have included tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate in their investigational new drug (IND) applications for 2024-2025. Its versatility as a chiral building block, combined with recent synthetic improvements and demonstrated biological activities across multiple therapeutic areas, positions this compound as a valuable asset in modern drug discovery efforts. Further research is expected to explore its applications in targeted protein degradation, allosteric modulation, and as a scaffold for fragment-based drug design.

2580096-06-4 (tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate) 関連製品

- 920243-53-4(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide)

- 2411235-70-4(N-[(1-Butylsulfonylpyrrolidin-3-yl)methyl]-2-chloropropanamide)

- 1534808-01-9(tert-butyl 3-(2-aminoethyl)-3-(1H-imidazol-1-yl)azetidine-1-carboxylate)

- 478247-86-8(3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[(3-methoxyphenyl)methyl]-1,2-dihydropyridin-2-one)

- 2172621-41-7(2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxy}-3-methoxypropanoic acid)

- 1021251-33-1(3-propyl-8-(thiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione)

- 1624260-86-1(Ethyl 4-((2-amino-4-bromophenyl)amino)benzoate)

- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)

- 1825512-54-6(N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)

- 79328-85-1(Benzyl pyridine-1(2H)-carboxylate)